Home > Products > Screening Compounds P118511 > EP2 receptor antagonist-1
EP2 receptor antagonist-1 - 848920-08-1

EP2 receptor antagonist-1

Catalog Number: EVT-2905983
CAS Number: 848920-08-1
Molecular Formula: C24H22N4O5
Molecular Weight: 446.463
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

EP2 receptor antagonist-1, a selective antagonist of the EP2 receptor, plays a significant role in modulating various physiological and pathological processes mediated by prostaglandin E2. The EP2 receptor is one of the four G-protein coupled receptors activated by prostaglandin E2, with widespread expression in tissues such as the brain, uterus, and immune system. The receptor is implicated in pro-inflammatory responses and tumor progression, making it a target for therapeutic intervention in conditions like cancer and inflammatory diseases .

Source

The compound EP2 receptor antagonist-1 has been developed through extensive research into the structure-activity relationships of prostaglandin receptor antagonists. Initial studies focused on high-throughput screening of libraries of small molecules, leading to the identification of potent first-generation compounds which were later optimized to enhance selectivity and pharmacokinetic properties .

Classification

EP2 receptor antagonist-1 falls under the category of pharmacological agents specifically targeting the prostanoid receptor family. It is classified as a selective EP2 antagonist, distinguishing it from other prostaglandin receptors such as EP1, EP3, and EP4, which have different signaling pathways and physiological roles .

Synthesis Analysis

Methods

The synthesis of EP2 receptor antagonist-1 involves several key steps that utilize various chemical reactions to construct the desired molecular framework. The development typically begins with high-throughput screening of compound libraries to identify lead structures with promising activity against the EP2 receptor.

Technical Details

The synthesis process often employs techniques such as:

  • Acrylamide derivatives: These are synthesized through coupling reactions involving commercially available starting materials.
  • Structure-activity relationship studies: These are critical in optimizing lead compounds by modifying functional groups to improve potency and selectivity.
  • Advanced precursors: Specific precursors are synthesized using methods like palladium-catalyzed coupling reactions to create complex structures necessary for effective antagonism .
Molecular Structure Analysis

Structure

EP2 receptor antagonist-1 features a complex molecular structure characterized by specific functional groups that interact selectively with the EP2 receptor. For instance, many derivatives contain indole or tetrazole rings that enhance binding affinity.

Data

The molecular weight of EP2 receptor antagonist-1 is typically around 298 g/mol, with a purity exceeding 98%, ensuring its suitability for biological assays . The structural formula includes multiple aromatic rings and functional groups that confer its pharmacological properties.

Chemical Reactions Analysis

Reactions

The synthesis of EP2 receptor antagonist-1 involves several critical chemical reactions:

  • Coupling reactions: These are used to attach different aromatic or heterocyclic rings to form the core structure.
  • Hydrolysis: This reaction is often employed to convert esters into acids, which can further participate in coupling reactions.
  • Functionalization: Various functional groups are introduced to enhance the compound's selectivity and potency against the EP2 receptor .

Technical Details

Reactions are typically conducted under controlled conditions using solvents like N,N-dimethylformamide. Catalysts such as copper iodide may be employed to facilitate coupling reactions effectively.

Mechanism of Action

Process

EP2 receptor antagonist-1 operates by binding competitively to the EP2 receptor, inhibiting its activation by prostaglandin E2. This blockade prevents downstream signaling pathways associated with inflammation and tumor progression.

Data

Research indicates that antagonism at the EP2 receptor leads to reduced levels of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various cellular responses. The Schild regression analysis provides mean KBK_B values indicating effective competitive antagonism at low nanomolar concentrations .

Physical and Chemical Properties Analysis

Physical Properties

EP2 receptor antagonist-1 exhibits high solubility in aqueous solutions due to its structural characteristics, which include polar functional groups that facilitate interaction with water molecules.

Chemical Properties

The compound's stability is crucial for its effectiveness; it typically demonstrates good metabolic stability in liver microsomes, ensuring prolonged action in biological systems. The half-life after administration varies but is generally optimized through structural modifications during synthesis .

Applications

EP2 receptor antagonist-1 has significant scientific applications:

  • Anti-inflammatory therapies: It holds potential for treating conditions characterized by excessive inflammation due to its ability to inhibit pro-inflammatory signaling pathways.
  • Cancer treatment: The compound has shown promise in preclinical models for reducing tumor growth and metastasis in cancers such as glioblastoma multiforme and neuroblastoma by targeting the inflammatory microenvironment associated with these tumors .
  • Research tool: As a selective antagonist, it serves as an important tool for studying the biological roles of the EP2 receptor in various physiological contexts.
Introduction to EP2 Receptor Antagonism in Modern Pharmacology

Prostaglandin E₂ (PGE₂) signaling through the EP2 receptor subtype represents a critical node in inflammatory cascades. As a Gαs-coupled receptor, EP2 activation triggers cAMP-dependent pathways (via PKA/Epac) and β-arrestin-mediated signaling, amplifying expressions of cytokines (IL-6, TNF-α), chemokines (CCL2), and oxidative enzymes (iNOS) [1] [3]. Unlike related prostanoid receptors (e.g., EP4), EP2 exhibits unique resistance to desensitization, enabling sustained signaling under pathological conditions [1] [6]. This pathway’s centrality in neuroinflammation, cancer progression, and peripheral inflammatory disorders has driven targeted antagonist development. Selective EP2 blockade offers theoretical advantages over broad cyclooxygenase inhibition (e.g., COX-2 inhibitors), avoiding cardiovascular complications linked to suppression of protective prostanoids like prostacyclin [3] [10].

Pharmacological Rationale for Targeting the EP2 Receptor

EP2 receptor activation contributes to disease pathogenesis through multifaceted mechanisms:

  • Neuroinflammation & Neurodegeneration: In Alzheimer’s disease (AD) models, EP2 activation impairs microglial phagocytosis of Aβ plaques and promotes NLRP3 inflammasome activation. EP2-knockout AD mice show reduced oxidative stress and amyloid burden [1] [10].
  • Cancer Progression: EP2 drives tumor proliferation via EGFR transactivation and IL-23/Th17 axis stimulation, particularly in MYCN-amplified neuroblastoma and colorectal cancer [3] [9].
  • Peripheral Inflammation: EP2 signaling exacerbates rheumatoid arthritis and inflammatory bowel disease by enhancing leukocyte infiltration and cytokine release [3] [4].

Table 1: Key Signaling Pathways Mediated by EP2 Receptor Activation

PathwayDownstream EffectorsBiological Consequences
Gαs/cAMP-PKACREB, NF-κBInflammatory gene transcription
Gαs/cAMP-EpacRap1/Rap2Cytokine release, neurotoxicity
β-arrestin/SrcEGFR/Ras/ERKTumor cell proliferation, migration
PI3K/Akt/GSK-3ββ-catenin stabilizationCell survival, inflammation

Structurally, EP2 shares <30% homology with other PGE₂ receptors (EP1/3/4), but 44% with DP1—a challenge for selective antagonist design [3] [6].

Historical Development of Selective EP2 Antagonists

The quest for selective EP2 antagonists faced significant hurdles prior to 2011 due to:

  • Limited Chemical Tools: Early compounds like AH6809 exhibited weak potency (µM range) and cross-reactivity with DP1/EP1 receptors [1].
  • Species Variability: Murine vs. human EP2 ligand binding differences complicated translation [4].

Key milestones include:

  • First-Generation Antagonists (2011–2015): Cinnamic amide derivatives (e.g., TG4-155, Ki = 9.9 nM) demonstrated improved potency but modest DP1 selectivity (~10-fold) and suboptimal pharmacokinetics (low solubility, short half-life) [4] [5].
  • Second-Generation Optimizations (2016–present): Scaffold refinement yielded:
  • TG6-10-1: Enhanced brain permeability (B/P ratio: 1.2–1.6) for CNS studies [5].
  • TG8-260: >100-fold selectivity over DP1/EP4, improved metabolic stability [8].
  • PF-04418948: Peripherally restricted for non-CNS applications [5].

Table 2: Evolution of Key EP2 Antagonists

CompoundEP2 Ki (nM)Selectivity ProfileKey Limitations
AH6809~1,000Weak; blocks DP1/EP1Low potency, off-target effects
TG4-155 (1st gen)9.910-fold vs. DP1Low solubility, short t½ (1.7 h)
TG6-10-1 (2nd gen)5.250-fold vs. DP1Moderate brain penetration
TG8-260 (2nd gen)0.8>100-fold vs. DP1/EP4Optimized for chronic models

EP2 Receptor Antagonist-1: Emergence as a Key Tool Compound

EP2 Receptor Antagonist-1 (CAS 848920-08-1, C₂₄H₂₂N₄O₅, MW 446.46 g/mol) represents a structurally distinct, allosteric modulator with unique properties:

  • Mechanism: Reversible, agonist-dependent allosteric inhibition—producing context-dependent activity only in inflamed tissues with elevated PGE₂ [2].
  • Potency & Selectivity: Sub-nanomolar affinity for human EP2, with >100-fold selectivity over IP/DP1/EP4 receptors in cAMP inhibition assays [2] [5].
  • Research Applications:
  • Neuroinflammation Models: In LPS-primed 5xFAD mice ("two-hit" AD model), it reduced cortical IL-1β, TNF, and GFAP by 60–80% (p<0.01) [10].
  • Microglia Studies: Restored Aβ phagocytosis in EP2-activated BV-2 microglia by 3-fold [10] [3].
  • Cancer Microenvironment: Suppressed IL-23-driven angiogenesis in MYCN-amplified neuroblastoma [9].

Table 3: Research Applications of EP2 Receptor Antagonist-1

Disease ModelKey FindingsReference
Alzheimer’s (5xFAD + LPS)↓ Cortical IL-1β, TNF, GFAP; no effect in "single-hit" models [10]
In vitro microglia↑ Aβ phagocytosis (3-fold); ↓ IL-6, iNOS [3]
Neuroblastoma xenografts↓ Tumor vascularization via IL-23/Th17 suppression [9]

Its water solubility (~100 mg/mL in DMSO) facilitates in vitro dosing, though allosteric kinetics require careful agonist-coincubation in functional assays [2] [5]. As the first clinically explored allosteric EP2 antagonist, it validates mechanodiverse targeting beyond orthosteric inhibition.

Properties

CAS Number

848920-08-1

Product Name

EP2 receptor antagonist-1

IUPAC Name

oxolan-2-ylmethyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

Molecular Formula

C24H22N4O5

Molecular Weight

446.463

InChI

InChI=1S/C24H22N4O5/c25-22-20(24(29)33-13-15-4-3-9-30-15)21-23(27-17-6-2-1-5-16(17)26-21)28(22)14-7-8-18-19(12-14)32-11-10-31-18/h1-2,5-8,12,15H,3-4,9-11,13,25H2

InChI Key

OHXALKVNKANGKL-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC6=C(C=C5)OCCO6)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.